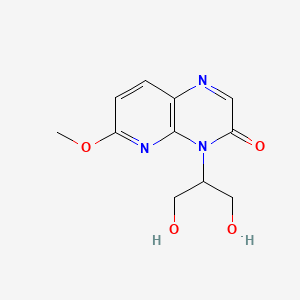
beta-lactamase-IN-1
Cat. No. B1139422
Key on ui cas rn:
1075237-97-6
M. Wt: 251.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US08097628B2
Procedure details


4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one (17.40 g, 59.7 mmol) was dissolved in THF (220 ml) to give a dark yellow solution. 1M HCl aq. (200 ml) was added (transient blue and green colours appeared in the solution) and the now light yellow solution was stirred at room temperature for 1 h. The mixture was concentrated to ca. 300 ml on a rotary evaporator using a cold water bath (some solid was precipitated during this procedure) then was stirred vigorously while solid sodium hydrogen carbonate was added in portions (caution: effervescence) until the mixture was ca. pH 8. The resulting yellow solid was collected by filtration with suction, washed with water (2×20 ml) and air-dried to give the title compound as an amorphous yellow solid (13.805 g, 91%).
Quantity
17.4 g
Type
reactant
Reaction Step One



Name
Yield
91%
Identifiers


|
REACTION_CXSMILES
|
CC1(C)[O:7][CH2:6][CH:5]([N:8]2[C:13](=[O:14])[CH:12]=[N:11][C:10]3[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]2=3)[CH2:4][O:3]1.Cl>C1COCC1>[OH:3][CH2:4][CH:5]([N:8]1[C:13](=[O:14])[CH:12]=[N:11][C:10]2[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]1=2)[CH2:6][OH:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OCC(CO1)N1C2=C(N=CC1=O)C=CC(=N2)OC)C
|
|
Name
|
|
|
Quantity
|
220 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a dark yellow solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to ca. 300 ml on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was precipitated during this procedure)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
then was stirred vigorously while solid sodium hydrogen carbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in portions (caution: effervescence) until the mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting yellow solid was collected by filtration with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC(CO)N1C2=C(N=CC1=O)C=CC(=N2)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.805 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 92% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
